REACTION_SMILES
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[C:16]1(=[O:23])[CH2:17][O:18][CH2:19][C:20](=[O:21])[O:22]1.[Cl:31][CH2:32][Cl:33].[F:24][C:25]([F:26])([F:27])[C:28]([OH:29])=[O:30].[N:1](=[N+:2]=[N-:3])[CH2:4][CH2:5][O:6][CH2:7][CH2:8][O:9][CH2:10][CH2:11][O:12][CH2:13][CH2:14][NH2:15]>>[N:1](=[N+:2]=[N-:3])[CH2:4][CH2:5][O:6][CH2:7][CH2:8][O:9][CH2:10][CH2:11][O:12][CH2:13][CH2:14][NH:15][C:20]([CH2:19][O:18][CH2:17][C:16](=[O:22])[OH:23])=[O:21]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1COCC(=O)O1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[N-]=[N+]=NCCOCCOCCOCCN
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Name
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Type
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product
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Smiles
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[N-]=[N+]=NCCOCCOCCOCCNC(=O)COCC(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |